3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid
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Overview
Description
3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to an amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 3-(trifluoromethyl)benzoyl chloride from 3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The benzoyl chloride intermediate is then reacted with 2-aminothiophene-3-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted amides or esters
Scientific Research Applications
3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyl and thiophene moieties contribute to binding affinity and specificity towards target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethylbenzoyl moiety but lacks the thiophene and amino groups.
2-Aminothiophene-3-carboxylic acid: Contains the thiophene and amino groups but lacks the trifluoromethylbenzoyl moiety.
N-(3-Trifluoromethylphenyl)thiophene-2-carboxamide: Similar structure but with different substitution patterns.
Uniqueness
3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid is unique due to the combination of its trifluoromethylbenzoyl, amino, and thiophene groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3S/c14-13(15,16)8-3-1-2-7(6-8)11(18)17-9-4-5-21-10(9)12(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUMRMUFUGPDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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